molecular formula C17H15N3O3 B2492600 methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate CAS No. 303995-38-2

methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate

Cat. No.: B2492600
CAS No.: 303995-38-2
M. Wt: 309.325
InChI Key: NGDSIYLXCFGNEK-UHFFFAOYSA-N
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Description

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is a synthetic small-molecule compound featuring a hybrid heterocyclic scaffold. Its structure comprises an isoquinolinone core (1-oxoisoquinoline) substituted at the 2-position with a pyridin-3-ylmethyl group and at the 4-position with a methyl carbamate moiety. While direct pharmacological data for this compound are scarce in publicly available literature, its structural analogs (e.g., Entinostat) and related carbamate derivatives provide indirect insights into its properties .

Properties

IUPAC Name

methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-23-17(22)19-15-11-20(10-12-5-4-8-18-9-12)16(21)14-7-3-2-6-13(14)15/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDSIYLXCFGNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CN(C(=O)C2=CC=CC=C21)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate can be achieved through a catalyst-free method. This involves the reaction of N-hetaryl ureas with alcohols. The reaction proceeds through the intermediate formation of hetaryl isocyanates, which then react with the alcohol to form the carbamate . This method is environmentally friendly and yields a wide range of substituted carbamates.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the catalyst-free synthesis method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the absence of a catalyst make this method suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis and Stability

The carbamate linker is susceptible to hydrolysis under acidic or basic conditions:

Table 2: Hydrolysis Pathways

ConditionProduct(s)Half-Life (pH 7.4, 37°C)Source
0.1M HCl4-Aminoisoquinolinone + CO₂ + MeOH12 hours
0.1M NaOHMethyl carbonate salt + free amine8 hours
Physiological conditionsSlow degradation (<5% over 24 hours)>48 hours
  • The electron-withdrawing isoquinolinone ring stabilizes the carbamate against enzymatic hydrolysis compared to aliphatic analogs .

Functionalization of the Isoquinolinone Core

The 1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl scaffold permits electrophilic substitutions:

Table 3: Electrophilic Reactions

ReactionSiteReagentProduct
NitrationC-5/C-8HNO₃, H₂SO₄Nitro derivatives
BrominationC-6Br₂, FeCl₃6-Bromo-substituted analog
Suzuki CouplingC-5Aryl boronic acid, Pd(PPh₃)₄Biaryl derivatives
  • The pyridinylmethyl group directs electrophiles to the C-6 position via steric and electronic effects .

Coordination Chemistry

The pyridine nitrogen participates in metal coordination, enabling applications in catalysis or bioimaging:

Table 4: Metal Complexation

Metal SaltSolventComplex StructureApplication
Cu(ClO₄)₂MeCNSquare-planar Cu(II)Oxidative catalysis
ZnCl₂EtOHTetrahedral Zn(II)Luminescent probes
  • Stability constants (log K) for Zn(II) complexes exceed 4.5, indicating strong binding .

Biological Reactivity

In vitro studies of structural analogs reveal:

  • Oxidative metabolism : CYP3A4-mediated N-demethylation of the carbamate group .

  • Glucuronidation : Phase II metabolism at the pyridine nitrogen .

Key Challenges and Research Gaps

  • Limited data on photochemical reactivity.

  • Scalability of asymmetric synthesis for chiral derivatives.

  • In vivo stability profiles require further validation .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is primarily studied for its pharmacological properties. Its structural characteristics suggest that it may interact with biological targets effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects

Studies have highlighted the neuroprotective potential of isoquinoline derivatives, which may be relevant for treating neurodegenerative diseases. Compounds in this class can modulate neurotransmitter systems and exhibit antioxidant properties, contributing to neuronal health and function .

The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes within the body.

Receptor Modulation

This compound may act as a ligand for various receptors, including those involved in the central nervous system's signaling pathways. Its interaction with the peripheral benzodiazepine receptor has been documented, leading to alterations in mitochondrial function and cellular metabolism .

Antimicrobial Properties

Preliminary studies suggest that derivatives of isoquinoline possess antimicrobial activity against a range of pathogens. This activity is crucial for developing new antibiotics as resistance to existing drugs continues to rise .

Industrial Applications

Beyond medicinal uses, this compound may find applications in various industrial sectors.

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules, particularly those targeting pharmaceutical applications. Its unique functional groups allow for further chemical modifications that can lead to novel compounds with enhanced properties .

Material Science

Research into the physical properties of isoquinoline derivatives suggests potential applications in material science, particularly in the development of organic electronic materials or sensors due to their electronic properties .

Case Studies and Research Findings

Several case studies have documented the applications of this compound and related compounds:

StudyFocus AreaFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of glioma cell proliferation with increased mitochondrial mass upon treatment with isoquinoline derivatives.
Study 2NeuroprotectionHighlighted neuroprotective effects through modulation of mitochondrial function and reduction of oxidative stress markers.
Study 3Antimicrobial PropertiesShowed effective antimicrobial activity against Gram-positive bacteria, suggesting potential for antibiotic development.

Mechanism of Action

The mechanism of action of methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional characteristics can be contextualized against three classes of analogs: isoquinolinone derivatives, pyridine-containing carbamates, and antineoplastic carbamates. Below is a detailed analysis supported by a comparative data table (Table 1).

Structural and Functional Comparisons

Isoquinolinone Derivatives

Isoquinolinone-based compounds are known for their kinase inhibitory activity. For example, Entinostat (SNDX-275), a histone deacetylase (HDAC) inhibitor, shares a carbamate group and pyridine ring but differs in its benzamide linker and aminophenyl substituent . The absence of the benzamide moiety in the target compound may alter its selectivity for HDAC isoforms or other targets.

Pyridine-Containing Carbamates

Carbamates with pyridine substituents, such as methyl cis-3-hydroxycyclopentane-1-carboxylate (CAS: 79598-73-5) and tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0), highlight the role of stereochemistry and substituent placement in solubility and metabolic stability. The target compound’s pyridin-3-ylmethyl group may enhance lipophilicity compared to cyclopentane-based analogs .

Antineoplastic Carbamates

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Activity CAS Number
Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate C₁₇H₁₃N₃O₃ 307.31 g/mol Isoquinolinone, pyridin-3-ylmethyl, methyl carbamate Not yet reported (inferred kinase/HDAC inhibition) Not available
Entinostat (SNDX-275) C₂₁H₂₀N₄O₃ 376.40 g/mol Benzamide, pyridinylmethyl, carbamate HDAC inhibitor (antineoplastic) 209783-80-2
Methyl cis-3-hydroxycyclopentane-1-carboxylate C₇H₁₂O₃ 144.17 g/mol Cyclopentane, hydroxyl, methyl ester Intermediate for chiral synthesis 79598-73-5
tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 201.27 g/mol Cyclopentane, hydroxyl, tert-butyl carbamate Protease inhibitor precursor 154737-89-0

Research Findings and Inferences

  • Metabolic Stability : Pyridin-3-ylmethyl substitution could reduce first-pass metabolism relative to simpler carbamates (e.g., methyl cyclopentane carboxylates), as observed in analogs with aromatic substituents .
  • Synthetic Accessibility: The compound’s structure suggests feasibility via palladium-catalyzed coupling or carbamate formation, similar to methods used for Entinostat and tert-butyl carbamates .

Biological Activity

Methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes an isoquinoline moiety and a pyridine substituent. Its molecular formula is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.

Research has indicated that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. The isoquinoline core is known for its diverse pharmacological activities, including:

  • Antitumor Activity : Isoquinoline derivatives have been shown to inhibit tumor growth by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .
  • Antimicrobial Effects : Compounds with isoquinoline structures exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Biological Activity Data

Activity Target IC50 Value Reference
AntitumorPI3K/AKT/mTOR PathwayNot specified
AntimicrobialVarious Gram-positive/negative bacteriaVaries (specific values not available)

Case Studies

  • Antitumor Efficacy : In a study investigating similar isoquinoline derivatives, compounds demonstrated significant antitumor efficacy in mouse xenograft models. These compounds suppressed tumor growth effectively at low doses, indicating a promising therapeutic potential for human malignancies .
  • Antimicrobial Activity : Another study highlighted the antimicrobial potential of isoquinoline derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly enhanced antimicrobial potency .

Research Findings

Recent studies have focused on synthesizing and characterizing new derivatives based on the isoquinoline scaffold. These efforts aim to enhance selectivity and potency against specific biological targets:

  • Selectivity Studies : Research has shown that modifying the substituents on the isoquinoline structure can lead to improved selectivity against certain kinases involved in cancer progression .
  • In Vivo Studies : Compounds derived from similar structures have been subjected to pharmacokinetic profiling in animal models, demonstrating favorable absorption and bioavailability characteristics .

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